molecular formula C12H20Cl2N2 B3028750 (S)-1-Benzylpiperidin-3-amine dihydrochloride CAS No. 307532-02-1

(S)-1-Benzylpiperidin-3-amine dihydrochloride

Cat. No. B3028750
CAS RN: 307532-02-1
M. Wt: 263.20
InChI Key: ZMXHMHRIRGUODO-LTCKWSDVSA-N
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Description

(S)-1-Benzylpiperidin-3-amine dihydrochloride is a compound of interest in the field of pharmaceutical chemistry due to its potential as a building block in the synthesis of various pharmacologically active molecules. The compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is a common structural motif in many bioactive compounds.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the first synthesis of 1-benzyl-4-(chloromethyl)piperidine, a related compound, has been described and applied in the synthesis of potential pharmaceuticals . Another study reports the regio- and stereospecific Lewis acid-catalyzed aminolysis of 1-benzyl-3,4-epoxypiperidine leading to trans-3-amino-1-benzylpiperidin-4-ols, which are potential intermediates for antitumor piperidine alkaloids . These methods highlight the versatility of benzylpiperidine derivatives in synthetic chemistry and their relevance to the synthesis of (S)-1-Benzylpiperidin-3-amine dihydrochloride.

Molecular Structure Analysis

The molecular structure of benzylpiperidine derivatives can be complex, with the potential for various stereoisomers. The regio- and stereoselectivity of the synthesis is crucial for obtaining the desired isomer, as demonstrated in the synthesis of trans-4-amino-1-benzyl-3-hydroxypiperidines . The specific activation of the oxirane ring in epoxypiperidine derivatives is a key factor in directing the nucleophilic attack and thus determining the final structure of the synthesized compound.

Chemical Reactions Analysis

Benzylpiperidine derivatives can undergo various chemical reactions, including condensation with aldehydes to form Schiff bases, as seen in the solvent-free synthesis of (E)-N-(substituted benzylidene)-1-benzylpiperidin-4-amines . These reactions are facilitated by catalysts such as SiO2-H3PO4 and can be performed under microwave irradiation, which enhances the yield and efficiency of the process.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperidine derivatives are characterized by their spectroscopic data, which include infrared and NMR chemical shifts. These properties are influenced by the substituents on the benzyl and piperidine rings, as evidenced by the correlation of group frequencies with Hammett substituent constants . The crystal structure of these compounds, such as the XRD structure of (E)-N-(4-nitrobenzylidene)-1-benzylpiperidin-4-amine, provides further insight into their molecular geometry and potential interactions in a biological context .

Scientific Research Applications

1. Enamine Involvement in Metabolic Activation of Cyclic Tertiary Amines

  • The study by Sayre et al. (1991) focused on the microsomal oxidation of 1-benzylpiperidine and related compounds to assess the involvement of enamines in the metabolic activation of cyclic tertiary amines like phencyclidine. The research implied that iminium-enamine equilibrium plays a role in forming certain metabolites during biological oxidation processes (Sayre et al., 1991).

Synthesis and Chemical Transformation

2. Iridium-Catalyzed N-Heterocyclization of Primary Amines with Diols

  • Fujita et al. (2006) discussed the use of iridium catalysis in N-Heterocyclization, specifically focusing on the transformation of benzylamine to N-Benzylpiperidine. This method showcases the utility of catalysis in synthesizing biologically active compounds (Fujita, Enoki, & Yamaguchi, 2006).

3. Synthesis of trans-3-amino-1-benzylpiperidin-4-ols

  • Grishina et al. (2017) presented a regio- and stereospecific synthesis method for trans-3-amino-1-benzylpiperidin-4-ols, highlighting the importance of Lewis acid-catalyzed reactions in creating stereochemical analogues of certain antitumor alkaloids (Grishina et al., 2017).

Mechanistic Insights and Reactivity Studies

4. Nucleophilic Reactivities of Tertiary Alkylamines

  • Ammer et al. (2010) investigated the reactivities of tertiary amines like N-methylpiperidine, providing insights into the kinetics of reactions with benzhydrylium ions, crucial for understanding the fundamental chemical behavior of these amines (Ammer et al., 2010).

Schiff Base Formation and Structural Characterization

5. SiO2-H3PO4 Catalyzed Synthesis of Schiff Bases

  • Mayavel et al. (2015) explored the solvent-free synthesis of Schiff bases, including E-imines derived from 1-benzylpiperidin amines. Their work contributes to understanding the structural and spectral properties of these compounds (Mayavel et al., 2015).

Miscellaneous Applications and Biological Activities

6. Dual Inhibition Properties in Alzheimer's Disease Treatment

  • Bautista-Aguilera et al. (2014) identified N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine as a cholinesterase and monoamine oxidase dual inhibitor, suggesting its potential in treating Alzheimer's disease (Bautista-Aguilera et al., 2014).

7. Antitubercular Activity of Tertiary Amine-Containing Derivatives

  • Roh et al. (2017) developed tertiary amine-containing derivatives of 3,5-dinitrophenyl tetrazole and oxadiazole with significant in vitro antimycobacterial effects. This research contributes to the development of new therapeutic agents against tuberculosis (Roh et al., 2017).

properties

IUPAC Name

(3S)-1-benzylpiperidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;;/h1-3,5-6,12H,4,7-10,13H2;2*1H/t12-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXHMHRIRGUODO-LTCKWSDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662522
Record name (3S)-1-Benzylpiperidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Benzylpiperidin-3-amine dihydrochloride

CAS RN

307532-02-1
Record name (3S)-1-Benzylpiperidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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